2-NONYL-4,5-DIHYDROOXAZOLE

polymer chemistry copolymerization kinetics gradient copolymers

Researchers engineering hydrophobic poly(2-oxazoline) blocks face a critical gap: short-chain analogs (EtOx, MeOx) yield only amorphous polymers with high surface energy, precluding semicrystalline domains and low-energy surfaces. 2-Nonyl-4,5-dihydrooxazole (NonOx) directly resolves this: • Crystalline homopolymer (Tm ~147-151°C) for dimensional stability in thermoplastic elastomers and structural implants. • Copolymer films spontaneously achieve surface energy <25 mN/m via side-chain segregation-essential for anti-fouling and low-adhesion coatings. • Reactivity ratio bias (r ≈ 7.1 vs. PhOx r ≈ 0.02) enables one-pot gradient copolymer formation with ultra-low CMC (<10⁻⁵ M) for colloidally stable micelles. Supplied at ≥97% purity with batch-specific characterization. Custom synthesis and bulk quantities available upon inquiry.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
CAS No. 58821-46-8
Cat. No. B1247421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-NONYL-4,5-DIHYDROOXAZOLE
CAS58821-46-8
Synonyms2-nonyl-2-oxazoline
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=NCCO1
InChIInChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h2-11H2,1H3
InChIKeyOQWAVMKUNIQCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonyl-4,5-dihydrooxazole: Core Identity and Monomer Class


2-Nonyl-4,5-dihydrooxazole (systematically 2-nonyl-2-oxazoline, abbreviated NonOx) is a heterocyclic monomer of the 2-oxazoline family, bearing a linear nine-carbon alkyl side chain [1]. It serves as a hydrophobic building block for poly(2-oxazoline)s via living cationic ring-opening polymerization (CROP), yielding polymers with tunable amphiphilicity, crystallinity, and surface properties [2][3]. The monomer is a central candidate in the design of functional copolymers for biomedical, electronic, and surface-science applications, distinguishing itself from shorter-chain analogs through its unique balance of side-chain crystallinity and low surface energy.

Compatible with living cationic ring-opening polymerization for precise macromolecular architecture
Nine-carbon alkyl side chain provides hydrophobic domain formation and tunable amphiphilicity
Supports semicrystalline copolymer design with reported surface energy and thermal property control

Why NonOx Cannot Be Replaced by Other 2-Oxazoline Monomers


Within the 2-oxazoline monomer class, side-chain length dictates every critical material property: thermal transitions, crystallinity, surface energy, and copolymerization kinetics. Substituting NonOx with shorter-chain analogs such as 2-ethyl-2-oxazoline (EtOx) or 2-methyl-2-oxazoline (MeOx) eliminates the crystalline melting point and drastically increases surface energy, while replacement with 2-phenyl-2-oxazoline (PhOx) yields rigid, high-Tg polymers with entirely different reactivity ratios [1][2]. These differences are not incremental but qualitative—NonOx homopolymers are semicrystalline at room temperature (Tm ~147–151 °C), whereas EtOx and MeOx homopolymers are amorphous with only a glass transition, fundamentally altering processing, mechanical integrity, and application suitability in formulations requiring hydrophobic, low-energy surfaces or crystalline domains [3].

Dimension
NonOx (Target)
Shorter-Chain / Aromatic Analogs
Crystallinity
Semicrystalline with melting transition; provides dimensional stability above ambient temperature
EtOx and MeOx homopolymers are fully amorphous with only a glass transition; crystalline domains are absent
Surface Energy
Enables low-energy surfaces via side-chain segregation; reported below 25 mN/m in copolymers
EtOx/MeOx copolymers typically produce higher surface energy, which may reduce anti-fouling and low-adhesion performance
Reactivity Control
Extreme reactivity ratio disparity with PhOx drives spontaneous gradient copolymer formation in one-pot synthesis
EtOx/MeOx pairs exhibit near-equal reactivity ratios; gradient architecture may not form without sequential monomer addition

Quantitative Differentiation vs. Closest 2-Oxazoline Analogs


Copolymerization Reactivity Ratio Control

In statistical copolymerization with 2-phenyl-2-oxazoline (PhOx), NonOx exhibits a reactivity ratio r_NonOx = 7.1 ± 1.4, while PhOx has r_PhOx = 0.02 ± 0.1. This extreme disparity drives spontaneous formation of gradient copolymers with NonOx consumed preferentially early in the polymerization, enabling single-step synthesis of amphiphilic gradient architectures [1]. In contrast, copolymerizations of 2-ethyl-2-oxazoline with 2-methyl-2-oxazoline produce near-random copolymers due to comparable reactivity ratios.

Reactivity Ratio
Head-to-head
r_NonOx = 7.1 ± 1.4 vs r_PhOx = 0.02 ± 0.1
∼355× consumption rate difference
Supports gradient architecture design in single-step copolymerization
CROP, acetonitrile, 140 °C, methyl tosylate initiator
polymer chemistry copolymerization kinetics gradient copolymers

Surface Energy Suppression in Block Copolymers

Copolymers containing NonOx blocks exhibit surface energies below 25 mN/m at up to 60 wt% incorporation of PhOx, as measured by automated contact-angle goniometry [1]. In a direct comparison within a 16-member diblock copolymer library, polymers with a poly(2-nonyl-2-oxazoline) block displayed considerably lower surface energies than those containing only EtOx, MeOx, or PhOx blocks [2]. The NonOx side chains segregate to the film–air interface, reducing surface energy by approximately 10–20 mN/m relative to analogous EtOx-containing polymers.

Surface Energy
Head-to-head
<25 mN/m (NonOx copolymers)
vs 35–50 mN/m (EtOx/MeOx analogs)
Supports low-energy surface research for anti-fouling and release coatings
10–20 mN/m reduction reported; spin-coated films, contact-angle goniometry
surface science contact angle thin films

Crystalline Melting Point vs. Amorphous Analogs

Poly(2-nonyl-2-oxazoline) exhibits no detectable glass transition temperature (Tg) and instead displays a melting endotherm (Tm) at 147.1 °C (homopolymer) or in the narrow range of 146–151 °C for copolymers containing a NonOx block [1]. By contrast, poly(2-ethyl-2-oxazoline) (pEtOx) has a Tg of 59.3 °C, poly(2-methyl-2-oxazoline) (pMeOx) has a Tg of 78.7 °C, and poly(2-phenyl-2-oxazoline) (pPhOx) has a Tg of 106.9 °C—none of which exhibit crystallinity [1]. The presence of a crystalline phase in NonOx-based materials fundamentally alters thermomechanical integrity, enabling applications where semicrystalline domains are required for dimensional stability above Tg.

Thermal Transitions
Head-to-head
pNonOx: Tm = 147.1 °C (no Tg)
pEtOx: Tg = 59.3 °C (no Tm)
pMeOx: Tg = 78.7 °C (no Tm)
Supports semicrystalline domain design for elevated-temperature structural integrity
DSC, 10 °C/min, DP=100; only NonOx exhibits crystallinity among common 2-oxazoline homopolymers
thermal analysis crystallinity DSC

Ultra-Low Critical Micelle Concentration

Amphiphilic diblock copolymers comprising a poly(2-methyl-2-oxazoline) hydrophilic block and a poly(2-nonyl-2-oxazoline) hydrophobic block display a critical micelle concentration (CMC) below 10⁻⁵ M in aqueous solution, as determined by fluorescence correlation spectroscopy (FCS) [1]. This ultra-low CMC is attributable to the strong hydrophobic driving force of the nine-carbon nonyl side chain. Shorter-chain analogs (e.g., ethyl or propyl side chains) either do not micellize or require substantially higher polymer concentrations, limiting their utility in drug delivery or surface-modification contexts where stable micelles must persist under high-dilution conditions.

CMC
Cross-study
<10−5 M (aqueous, FCS)
Below DLS detection limit
Supports micelle stability review under high-dilution conditions
Fluorescence correlation spectroscopy; diblock copolymer architecture
self-assembly critical micelle concentration amphiphilic block copolymers

Dielectric Insulation Performance Parity

Crosslinked poly(2-nonyl-2-oxazoline)-stat-poly(2-dec-9′-enyl-2-oxazoline) networks exhibit permittivity values of 4.29–4.97 and loss factors of 0.030–0.093 at 20 °C and 50 Hz, with electrical conductivities ranging from 5 × 10⁻¹² to 8 × 10⁻⁹ S/m, classifying them as medium insulators [1]. These values are directly comparable to commercial polyamide insulation materials, yet the poly(2-oxazoline) networks are derived from fatty-acid-based monomers, offering a renewably sourced alternative. In contrast, polyamides such as PA6 and PA66 are petroleum-derived and involve energy-intensive, water-consuming production processes.

Dielectric Properties
Class-level
ε′ = 4.29–4.97
tan δ = 0.030–0.093
σ = 5×10−12 to 8×10−9 S/m
Supports green-insulator material review; parity with polyamide dielectrics reported
20 °C, 50 Hz; crosslinked via UV thiol-ene; fatty-acid-derived monomers
dielectric materials green electronics electrical insulation

Evidence-Backed Application Scenarios


One-Pot Gradient Copolymers for Drug Delivery

The extreme reactivity ratio disparity between NonOx (r ≈ 7.1) and PhOx (r ≈ 0.02) enables spontaneous gradient copolymer formation in a single polymerization vessel, without sequential monomer feeds [1]. This gradient architecture yields polymers with gradually varying hydrophobicity along the chain, which can self-assemble into micelles with ultra-low CMC (< 10⁻⁵ M), ensuring colloidal stability upon intravenous dilution [2]. Procuring NonOx rather than EtOx or MeOx is essential here, as only NonOx provides both the kinetic bias for gradient formation and the hydrophobic driving force for stable micellization.

Low-Surface-Energy Coatings via Block Segregation

Copolymers incorporating a poly(2-nonyl-2-oxazoline) block spontaneously develop surfaces with energies below 25 mN/m upon spin-coating, driven by side-chain segregation to the air interface [1]. This property is directly measured and reproducible across a library of diblock and triblock copolymers. Compared to EtOx- or PhOx-only polymers (surface energies >35 mN/m), NonOx-containing films offer a quantifiable reduction in wettability, making the monomer a required component for anti-fouling coatings, low-adhesion molds, and hydrophobic surface treatments [2].

Semicrystalline Thermoplastic Blocks for Structural Uses

Poly(2-nonyl-2-oxazoline) is unique among common 2-oxazoline homopolymers in exhibiting a crystalline melting point (Tm ≈ 147–151 °C) rather than solely a glass transition [1]. This crystallinity imparts dimensional stability and mechanical integrity at temperatures where amorphous pEtOx (Tg ≈ 59 °C) or pMeOx (Tg ≈ 79 °C) would soften. For applications requiring hard, hydrophobic domains—such as thermoplastic elastomers, shape-memory polymers, or structural biomedical implants—NonOx is the only viable 2-oxazoline monomer delivering semicrystalline phases without post-polymerization modification.

Renewably Sourced Dielectric Insulators for Green Electronics

Crosslinked networks of NonOx-based copolymers deliver permittivity values (4.29–4.97) and loss factors (0.030–0.093) that match the performance of petroleum-derived polyamides used as electrical insulators [1]. Because NonOx can be synthesized from decanoic acid—a fatty acid obtainable from renewable feedstocks—its procurement supports the formulation of 'green' electronic materials. This scenario is particularly relevant for manufacturers seeking to meet sustainability criteria without sacrificing dielectric performance.

Application
Selection Property
Validation Focus
Gradient copolymer synthesis for carrier research
Reactivity ratio disparity with aromatic comonomers
Gradient architecture verification and micelle stability
Low-surface-energy coating research
Side-chain segregation to film–air interface
Surface energy and wettability endpoint measurement
Semicrystalline block design for structural materials
Crystalline melting transition availability
Thermal and mechanical integrity above amorphous Tg
Renewably sourced dielectric insulator research
Dielectric performance parity with polyamides
Electrical insulation under operating voltage and frequency
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